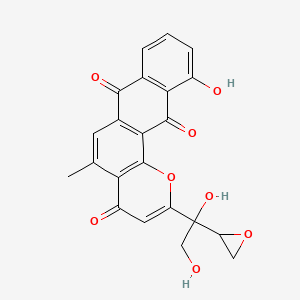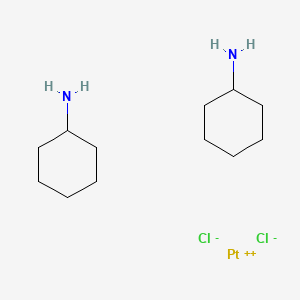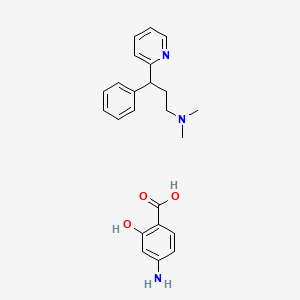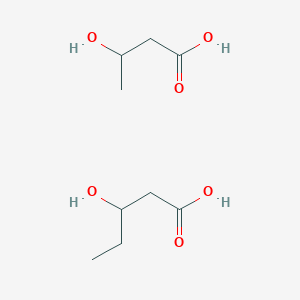
Benzenesulfonamide, 4-methyl-, polymer with formaldehyde
Übersicht
Beschreibung
Synthesis Analysis
PMSEF is prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, showcasing the polymer’s versatility in solid-phase synthesis. It has been used in the synthesis of pharmacologically active polymers, with small structural changes in the functional groups resulting in higher pharmacological activity.Molecular Structure Analysis
The molecular weight of Benzenesulfonamide, 4-methyl-, polymer with formaldehyde is 201.25 g/mol. The InChI Key is YEQFXLJGRXZCFU-UHFFFAOYSA-N.Chemical Reactions Analysis
PMSEF has been used in various chemical transformations, including unique rearrangements to yield a diversity of privileged scaffolds. It has also been employed in catalytic processes, such as the N-demethylation of N-methyl amides. Additionally, it has been used as a photoinitiator in the photopolymerization of methyl methacrylate.Wissenschaftliche Forschungsanwendungen
1. Applications in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, which are prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations. These transformations include unique rearrangements to yield a diversity of privileged scaffolds, showcasing the polymer's versatility in solid-phase synthesis (Fülöpová & Soural, 2015).
2. Catalytic Applications
In a study exploring the N-demethylation of N-methyl amides, N-fluorobenzenesulfonimide was employed as an oxidant with the assistance of a copper catalyst. The process involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, and is accompanied by the formation of N-(phenylsulfonyl)benzenesulfonamide. This application highlights the role of benzenesulfonamide derivatives in catalytic processes (Yi et al., 2020).
3. Polymerization Catalyst
A study demonstrated the use of a ligand involving benzenesulfonic acid in the preparation of a four-coordinated monomeric aluminum complex, which showed highly efficient catalytic activities in the ring-opening polymerization (ROP) of ε-caprolactone and l-lactide (Liu, Ko & Lin, 2001).
4. Synthesis of Pharmacologically Active Polymers
Research into synthesizing anti-microbial pharmaceutical drugs led to the creation of polymers based on benzenesulfonamide derivatives. These polymers, synthesized via different synthetic routes, showed that small structural changes in the functional groups can result in higher pharmacological activity (Thamizharasi, Vasantha & Reddy, 2002).
5. Photopolymerization Initiators
Benzenesulfonamide derivatives have been used as photoinitiators in the photopolymerization of methyl methacrylate. The study of the kinetic aspects of this photopolymerization revealed insights into the relationship between the initiator concentration and polymerization rate (Wrzyszczyński, 1998).
6. Photochromic Polymers
In another study, methylacrylate monomers containing azobenzene groups with benzenesulfonamide substituents were synthesized and used to prepare photochromic polymers. These materials showed properties like trans-cis isomerization under illumination, highlighting their potential in photo-responsive applications (Ortyl, Janik & Kucharski, 2002).
7. Antibacterial and Luminescent Metal Complexes
Modified benzenesulfonamide acid was used to construct a series of new d10 metal complexes. These complexes, incorporating N-containing auxiliary ligands, exhibited structure diversity, luminescence, and antibacterial properties, demonstrating the multifaceted applications of benzenesulfonamide in metal complex synthesis (Feng et al., 2021).
8. Solid Solvent for Polymer Processing
Benzenesulfonamide has been identified as an effective solid solvent for polystyrene, proving that such compounds can be used as processing aids in polymer production to effectively reduce viscosity (Chung, Cao, Liu & Min, 1989).
Wirkmechanismus
The mechanism of action of PMSEF involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis. This process is accompanied by the formation of N-(phenylsulfonyl)benzenesulfonamide.
Safety and Hazards
Eigenschaften
IUPAC Name |
formaldehyde;4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQFXLJGRXZCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-71-6 | |
| Record name | Formaldehyde-p-toluenesulfonamide copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Santolite MS | |
CAS RN |
25035-71-6 | |
| Record name | Santolite MS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-methyl-, polymer with formaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-methyl-, polymer with formaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)
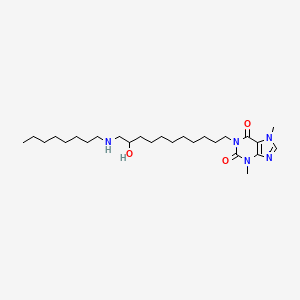
![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)
![2-[(3-Chloro-1-benzothiophen-2-yl)methylideneamino]phenol](/img/structure/B1214697.png)
